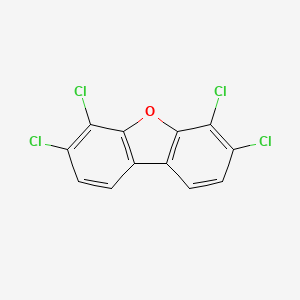

3,4,6,7-Tetrachlorodibenzofuran

Description

3,4,6,7-Tetrachlorodibenzofuran (3,4,6,7-TCDF; CAS 57117-40-5) is a polychlorinated dibenzofuran (PCDF) characterized by four chlorine atoms substituted at the 3, 4, 6, and 7 positions on the dibenzofuran backbone. It is a persistent organic pollutant (POP) with environmental and toxicological significance due to its structural similarity to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic dioxin . While less studied than its 2,3,7,8-TCDF counterpart, 3,4,6,7-TCDF shares properties typical of chlorinated aromatic compounds, including low water solubility, high lipophilicity, and resistance to degradation .

Properties

IUPAC Name |

3,4,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJLCLBSUNZLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074946 | |

| Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-40-5 | |

| Record name | 3,4,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 3,4,6,7-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOO8I5C9MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,6,7-Tetrachlorodibenzofuran is not typically synthesized intentionally but is formed as a by-product in industrial processes. The formation of polychlorinated dibenzofurans, including this compound, occurs under conditions that favor the presence of chlorine atoms. These conditions include high temperatures (above 150°C), alkaline mediums, and exposure to ultraviolet light or radical-forming substances .

Industrial Production Methods

In industrial settings, this compound is produced inadvertently during the manufacture of chlorinated pesticides and other chlorinated compounds. It is also formed during the combustion and pyrolysis of organic materials in the presence of chlorine donors, such as in waste incineration and the bleaching of paper products .

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for this compound are less commonly reported.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Hydrogen Peroxide: Used in oxidation and nucleophilic aromatic substitution reactions.

Alkaline Mediums: Favor the formation of polychlorinated dibenzofurans during industrial processes.

High Temperatures and UV Light: Promote the formation of these compounds in the presence of chlorine donors.

Major Products Formed

The major products formed from the reactions of this compound include various oxidation products and intermediates containing O-O bonds .

Scientific Research Applications

3,4,6,7-Tetrachlorodibenzofuran has several scientific research applications, including:

Environmental Studies: Used as a model compound to study the environmental fate and transformation of polychlorinated dibenzofurans.

Toxicology: Investigated for its toxic effects on human health and the environment.

Chemical Analysis: Employed in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.

Mechanism of Action

3,4,6,7-Tetrachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor. This receptor, when activated, can regulate the expression of various genes involved in xenobiotic metabolism. The binding of this compound to the aryl hydrocarbon receptor increases its ability to activate transcription in the xenobiotic response element promoter region .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of chlorine substituents critically influence the properties of PCDFs. Below is a comparative analysis of key isomers:

Table 1: Structural and Physicochemical Data

*Note: 1,2,3,4-TCDF molecular weight includes <sup>13</sup>C isotopic labeling .

- Volatility : The Henry’s Law constant of 3,4,6,7-TCDF (7.1×10<sup>−1</sup>) indicates moderate volatility compared to other PCDFs, though data gaps exist for most isomers .

- Water Solubility : 2,3,4,9-TCDF exhibits extremely low solubility (log10WS = -11.55), typical of highly chlorinated congeners .

Environmental Behavior and Persistence

All PCDFs are highly persistent due to their resistance to hydrolysis, photolysis, and microbial degradation. However, substitution patterns affect environmental partitioning:

- 3,4,6,7-TCDF : Its moderate Henry’s Law constant suggests partitioning between air and water, though adsorption to organic matter in sediments is likely dominant .

- 2,3,7,8-TCDF : Binds strongly to soils and sediments, with half-lives exceeding 10 years in anaerobic environments .

- Pentachloro Derivatives (e.g., 1,3,4,6,8-PeCDF) : Increased chlorination enhances persistence but reduces mobility due to higher molecular weight .

Analytical and Regulatory Considerations

Table 2: Analytical and Regulatory Status

- Analytical Methods : All TCDFs are analyzed via gas chromatography-mass spectrometry (GC-MS), but retention times and spectral patterns vary by isomer .

- Regulatory Gaps : 3,4,6,7-TCDF lacks specific restrictions despite its structural similarity to regulated congeners, highlighting a need for updated risk assessments .

Biological Activity

3,4,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is recognized for its significant biological activity, particularly concerning its toxicity and potential carcinogenic effects. This article provides a comprehensive overview of TCDF's biological activity, including its mechanisms of action, toxicological effects, and implications for human health and the environment.

- Chemical Formula : C12H6Cl4O

- Molecular Weight : 305.99 g/mol

- Structure : TCDF consists of a dibenzofuran core with four chlorine atoms substituted at the 3, 4, 6, and 7 positions.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that mediates the expression of various genes involved in xenobiotic metabolism and cellular stress responses.

- AhR Activation : Upon binding to TCDF, AhR translocates to the nucleus and regulates the transcription of genes involved in:

- Detoxification processes

- Inflammatory responses

- Cell proliferation and differentiation

Acute and Chronic Toxicity

TCDF has been shown to induce a range of toxicological effects in animal models:

- Acute Toxicity : The oral LD50 for TCDF varies significantly among species, with reported values ranging from 0.6 to 5,000 µg/kg body weight .

- Chronic Effects : Long-term exposure has been linked to:

Case Studies

- Seveso Disaster (1976) : Following an explosion at a chemical plant in Seveso, Italy, residents exposed to dioxins (including TCDF) exhibited increased rates of chloracne and other systemic illnesses. Longitudinal studies indicated elevated liver function tests among affected individuals .

- Veterans Studies : Studies on Vietnam War veterans exposed to herbicides containing TCDF have shown an increased incidence of soft tissue sarcomas and other cancers compared to unexposed populations .

Research Findings

Recent research has elucidated various aspects of TCDF's biological activity:

- Gene Expression Changes : TCDF exposure has been shown to alter the expression of numerous genes involved in metabolic pathways, inflammation, and apoptosis .

- Dose-Response Relationships : Empirical models indicate that even low doses of TCDF can lead to significant biological changes in cellular systems .

Tables of Biological Activity

The following table summarizes key findings related to the biological activity of TCDF:

Q & A

Q. What analytical methods are recommended for detecting 3,4,6,7-TCDF in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) is the gold standard for quantification. Sample preparation often involves extraction with toluene or toluene/nonanol solutions to improve recovery rates . For sediment analysis, coupling GC-MS with principal component analysis (PCA) helps distinguish contamination sources .

Q. How can researchers assess the environmental partitioning of 3,4,6,7-TCDF?

The Henry’s Law constant (7.1×10⁻¹ Pa·m³/mol at 298 K) indicates moderate volatility, favoring partitioning into air and organic-rich matrices. Use fugacity modeling to predict distribution across air, water, and soil phases, incorporating organic carbon content and grain size data from sediment samples .

Q. What toxicity assessment methodologies are applicable to 3,4,6,7-TCDF?

In vitro assays measuring aryl hydrocarbon receptor (AhR) activation (e.g., luciferase reporter gene assays) are standard. For in vivo studies, hepatic steatosis models in rodents, combined with targeted metabolomics (e.g., lipid profiling via LC-MS), reveal metabolic disruptions .

Advanced Research Questions

Q. How should experimental designs address contradictions in photolytic vs. thermal degradation efficiency of 3,4,6,7-TCDF?

Contradictions arise from isomer-specific reactivity and varying light absorption coefficients. Use a thermal photolytic reactor system (TPRS) to independently control temperature and simulated solar radiation. For example, solar destruction of 3,4,6,7-TCDF at 300°C showed 40% lower yield than thermal methods but required 50°C less energy, highlighting photolytic advantages .

Q. What metabolomic approaches elucidate the molecular mechanisms of 3,4,6,7-TCDF toxicity?

Employ untargeted metabolomics (UHPLC-QTOF-MS) on liver tissues to identify disrupted pathways (e.g., fatty acid oxidation). Pair with metatranscriptomic gut microbiome analysis to assess cross-talk between host metabolism and microbial communities, as demonstrated for 2,3,7,8-TCDF .

Q. How can immunoassays improve specificity for 3,4,6,7-TCDF detection in complex matrices?

Develop monoclonal antibodies (mAbs) against synthetic haptens mimicking the 3,4,6,7-chlorination pattern. Optimize competitive enzyme immunoassays (EIAs) to minimize cross-reactivity with non-toxic congeners, as shown for non-ortho PCBs .

Q. What statistical methods resolve data variability in sediment contamination studies?

Combine one-way ANOVA with PCA to analyze organic carbon content, grain size, and toxic equivalency (TEQ) data. For example, PCA in Houston Ship Channel sediments differentiated dredging-induced vs. historical contamination, reducing false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.